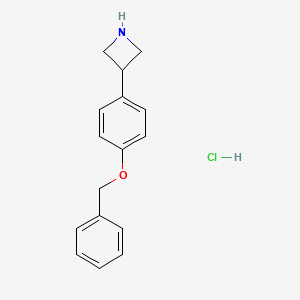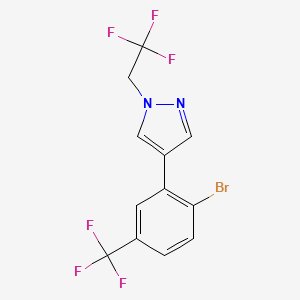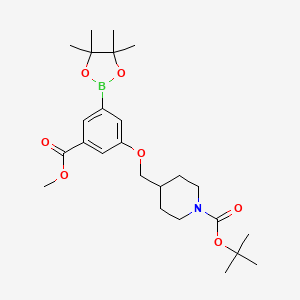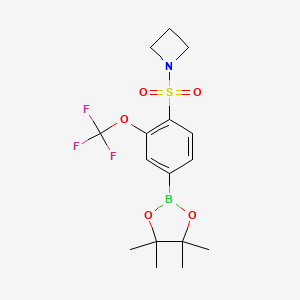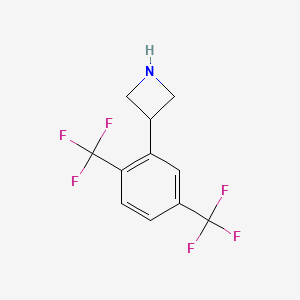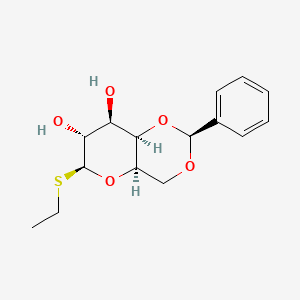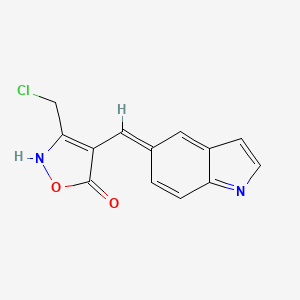
5-(5-Bromo-2-formyl-4-imidazolyl)-2-fluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “MFCD33022715” is a chemical entity with unique properties and applications. It is often studied for its potential uses in various scientific fields, including chemistry, biology, and medicine. The compound’s structure and reactivity make it a subject of interest for researchers aiming to develop new materials or therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022715” involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022715” is scaled up to meet demand. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
“MFCD33022715” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving “MFCD33022715” typically require specific reagents and conditions. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions might involve sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts such as palladium or platinum to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from the reactions of “MFCD33022715” depend on the type of reaction and the conditions used Oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound
Aplicaciones Científicas De Investigación
“MFCD33022715” has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, “MFCD33022715” is investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is explored for its therapeutic potential, including its ability to interact with specific molecular targets in the body. It may serve as a lead compound for developing new drugs.
Industry: In industrial applications, “MFCD33022715” is used in the production of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which “MFCD33022715” exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects. Understanding the molecular interactions and pathways involved is crucial for optimizing its applications in research and therapy.
Propiedades
Fórmula molecular |
C11H5BrFN3O |
|---|---|
Peso molecular |
294.08 g/mol |
Nombre IUPAC |
5-(5-bromo-2-formyl-1H-imidazol-4-yl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C11H5BrFN3O/c12-11-10(15-9(5-17)16-11)6-1-2-8(13)7(3-6)4-14/h1-3,5H,(H,15,16) |
Clave InChI |
KQLAWMAQFGDBLS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C2=C(NC(=N2)C=O)Br)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


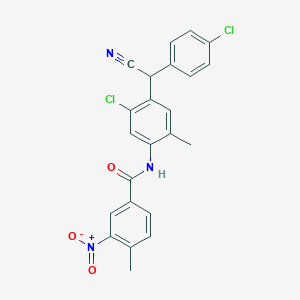
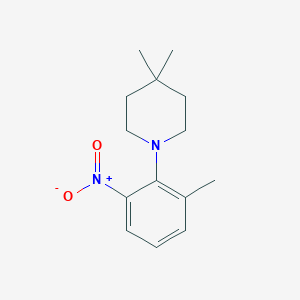
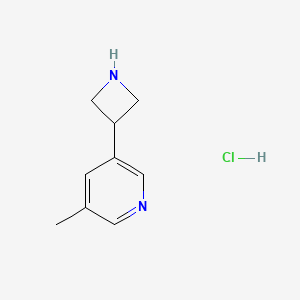
![6-(Benzyloxy)-1-cyclobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13715015.png)
